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Compound of Interest

Compound Name: 4-iodotetrahydro-2H-pyran

Cat. No.: B1306222

For researchers, scientists, and drug development professionals, the accurate structural
elucidation of synthetic compounds is paramount. The tetrahydropyran (THP) ring is a
prevalent scaffold in numerous natural products and pharmaceutical agents, making the
precise characterization of its substituted derivatives a critical task. This guide provides a
comparative analysis of spectroscopic technigues—Nuclear Magnetic Resonance (NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the structural confirmation of 4-
substituted tetrahydropyrans. Experimental data for a range of substituents are presented to
illustrate the influence of substitution on the spectral characteristics.

The inherent symmetry of the tetrahydropyran ring is broken by substitution, leading to distinct
and predictable patterns in its spectroscopic data. By systematically comparing the H NMR,
13C NMR, IR, and MS data of various 4-substituted THP analogs, researchers can confidently
assign the correct structure to their synthesized molecules.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for a selection of 4-substituted
tetrahydropyrans. These examples include electron-donating and electron-withdrawing groups
to provide a broad comparative overview.

Table 1: *H NMR Spectroscopic Data of 4-Substituted Tetrahydropyrans (CDClIs)
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. H-2, H-6 H-2, H-6 H-3, H-5 H-3, H-5 Other
Substitue . . . . .
t(R) axial) (equatori (axial) (equatori H-4 (ppm) Signals
n
(ppm) al) (ppm)  (ppm) al) (ppm) (ppm)
-H[1] ~3.4 ~3.9 ~1.6 ~1.8 ~1.6 -
OH signal
-OH[?] ~3.5 ~4.0 ~1.5 ~1.9 ~3.8 _
(variable)
3.3 (s, 3H,
-OCHs ~3.4 ~3.9 ~1.6 ~1.8 ~3.3
OCHs5)
NH:z signal
-NH2[3] ~3.3 ~3.9 ~1.4 ~1.9 ~2.8 _
(variable)
-Br[4] ~3.6 ~4.1 ~2.0 ~2.2 ~4.3 -
-CN[5] ~3.7 ~4.0 ~1.9 ~2.1 ~3.0 -
0.9 (d, 3H,
-CHs[6] ~3.3 ~3.9 ~1.2 ~1.7 ~1.5
CHs)
7.2-7.4 (m,
-Phenyl[5]  ~3.6 ~4.1 ~1.8 ~2.0 ~2.8
5H, Ar-H)
-NO: ~3.8 ~4.2 ~2.1 ~2.4 ~4.7 -

Table 2: 13C NMR Spectroscopic Data of 4-Substituted Tetrahydropyrans (CDCIs)
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Other Signals

Substituent (R) C-2,C-6 (ppm) C-3,C-5(ppm) C-4 (ppm)
(ppm)
-H[1] ~68.5 ~26.0 ~23.5 -
-OH[7] ~64.0 ~35.0 ~69.0 -
-OCHs ~67.8 ~32.5 ~76.0 56.0 (OCHs)
-NH2 ~68.0 ~35.0 ~49.0 -
-Br ~67.0 ~37.0 ~50.0 -
-CN ~67.0 ~29.0 ~25.0 122.0 (CN)
-CHs ~68.0 ~34.0 ~31.0 22.0 (CHs3)
-Phenyl[5] ~68.0 ~34.0 ~43.0 126.0-129.0,
145.0 (Ar-C)
-NO:2 ~67.0 ~32.0 ~85.0 -

Table 3: Key IR Absorption Bands of 4-Substituted Tetrahydropyrans
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Substituent (R)

C-O-C Stretch (cm™?)

Substituent Characteristic
Bands (cm™?)

-H[8] ~1090 -
-OH[2] ~1080 ~3400 (br, O-H stretch)
-OCHs ~1100 ~2830 (C-H stretch of OCHs)
-NH:2 ~1090 ~3300-3400 (N-H stretch)
-Br ~1085 ~550-650 (C-Br stretch)
-CN ~1090 ~2240 (C=N stretch)
-CHs ~1090 ~2850-2960 (C-H stretch)
~3030 (Ar C-H stretch), ~1600,
-Phenyl[9] ~1090
1495 (C=C stretch)
~1550 (asymm. NO: stretch),
-NO2[10] ~1080

~1350 (symm. NO: stretch)

Table 4: Mass Spectrometry Fragmentation Patterns of 4-Substituted Tetrahydropyrans

Substituent (R)

Molecular lon (M)

Key Fragment lons (m/z)

-H[11] 86 85, 57, 43

-OH[11] 102 84,57, 44

-OCHs 116 101, 85, 58, 45

-NH2 101 84, 56, 44

-Br 164/166 85, 57

-CN 111 85, 56

-CHs 100 85, 57, 43

-Phenyl 162 105, 91, 77

-NO2z 131 85, 57, 46
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Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure
reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

e Dissolve 5-10 mg of the 4-substituted tetrahydropyran in approximately 0.6 mL of a
deuterated solvent (e.g., CDCIs, DMSO-ds, D20) in a standard 5 mm NMR tube.

o Ensure the sample is fully dissolved and the solution is homogeneous.
1H NMR Spectroscopy:
e Instrument: 400 MHz (or higher) NMR spectrometer.

e Parameters:

[¢]

Pulse sequence: Standard single-pulse experiment.

o

Number of scans: 16-64 (depending on sample concentration).

[e]

Relaxation delay: 1-5 seconds.

o

Spectral width: -2 to 12 ppm.

[¢]

Temperature: 298 K.

e Processing: Fourier transform the acquired Free Induction Decay (FID), phase correct the
spectrum, and reference to the residual solvent peak or an internal standard (e.g., TMS at 0

ppm).
13C NMR Spectroscopy:
e Instrument: 100 MHz (or higher) NMR spectrometer.

e Parameters:
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[e]

Pulse sequence: Proton-decoupled pulse program.

(¢]

Number of scans: 1024 or more (due to the low natural abundance of 13C).

[¢]

Relaxation delay: 2-5 seconds.

[¢]

Spectral width: 0 to 220 ppm.

e Processing: Similar to *H NMR, with referencing to the solvent peak (e.g., CDCls at 77.16
ppm).

2D NMR (COSY and HSQC):

e COSY (Correlation Spectroscopy): Reveals proton-proton couplings within the molecule.
Standard COSY pulse sequences are employed.

o HSQC (Heteronuclear Single Quantum Coherence): Correlates directly attached proton and
carbon atoms. Standard HSQC pulse sequences are utilized.

Infrared (IR) Spectroscopy

Sample Preparation (Neat Liquid):

o Place a small drop of the liquid sample onto the center of a clean, dry salt plate (e.g., NaCl
or KBr).

» Place a second salt plate on top and gently press to form a thin film of the liquid between the
plates.

Data Acquisition:
e Instrument: Fourier Transform Infrared (FTIR) spectrometer.
e Parameters:

o Scan range: 4000-400 cm~1.

o Resolution: 4 cm~1.
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o Number of scans: 16-32.

e Processing: A background spectrum of the clean salt plates is recorded and automatically
subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

o Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, a dilute
solution of the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) is injected
into the GC.

o Direct Infusion: For less volatile compounds, a solution of the sample can be directly infused
into the mass spectrometer's ion source.

Data Acquisition (Electron lonization - EI):
e Instrument: Quadrupole or Time-of-Flight (TOF) mass spectrometer.
e Parameters:

o lonization mode: Electron lonization (El).

o Electron energy: 70 eV.

o Mass range: m/z 30-300.

e Analysis: The resulting mass spectrum is analyzed for the molecular ion peak (M*) and the
characteristic fragmentation pattern.

Visualization of Analytical Workflows

The following diagrams illustrate the logical flow of spectroscopic analysis for structural
confirmation.
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By employing this comprehensive spectroscopic approach, researchers can achieve
unambiguous structural confirmation of 4-substituted tetrahydropyrans, a crucial step in
advancing drug discovery and development programs. The provided data and protocols serve
as a valuable resource for interpreting spectra and ensuring the integrity of synthesized
compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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